7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
The compound 7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic molecule that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a cyclopenta[c]chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced via a Diels-Alder reaction between the chromenone core and a suitable diene.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine derivatives in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or reduced carbonyl compounds.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anticancer agent with a similar chromenone core structure.
Salvinorin A: A diterpenoid with a complex structure and unique biological activities.
Uniqueness
7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: is unique due to its specific combination of structural features, including the pyrrolidine ring and the cyclopenta[c]chromenone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-22(16-6-8-17(9-7-16)25-12-1-2-13-25)15-28-18-10-11-20-19-4-3-5-21(19)24(27)29-23(20)14-18/h6-11,14H,1-5,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMMWGBIVLFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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